7-benzyl-8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a purine core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the Mannich reaction, which incorporates the piperazine ring into the purine core. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, substitution, and purification through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
7-benzyl-8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-benzyl-8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like 1-(4-bromophenyl)piperazine and 1-(3-chlorophenyl)piperazine share structural similarities with 7-benzyl-8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Purine Derivatives: Compounds such as caffeine and theobromine also belong to the purine class and exhibit similar biological activities .
Uniqueness
The uniqueness of this compound lies in its combined structural features of a purine core and a piperazine ring, which confer distinct biological properties. Its potential therapeutic applications and diverse chemical reactivity make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
7-benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(15-17-7-3-2-4-8-17)23(26-21)30-13-11-29(12-14-30)16-18-9-5-6-10-19(18)25/h2-10H,11-16H2,1H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCKCUFCHKUEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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